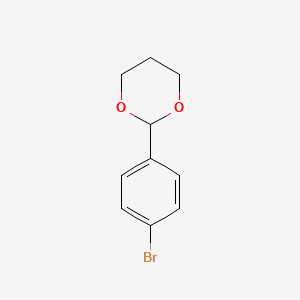

2-(4-Bromophenyl)-1,3-dioxane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXWGZTXWOBGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenyl 1,3 Dioxane and Its Derivatives

Direct Acetalization Routes

Direct acetalization stands as a fundamental and widely employed method for the synthesis of 2-(4-bromophenyl)-1,3-dioxane. This approach involves the reaction of an aldehyde with a diol in the presence of an acid catalyst to form a cyclic acetal (B89532).

Condensation of 4-Bromobenzaldehyde (B125591) with 1,3-Propanediol (B51772)

The most direct route to 2-(4-bromophenyl)-1,3-dioxane involves the condensation of 4-bromobenzaldehyde with 1,3-propanediol. This reaction is an example of acetal formation, a common strategy for the protection of carbonyl groups in organic synthesis. organic-chemistry.org The process typically requires an acid catalyst and conditions that facilitate the removal of water to drive the reaction to completion. organic-chemistry.org

A variety of acid catalysts can be employed to facilitate the condensation of 4-bromobenzaldehyde and 1,3-propanediol. Both Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), and Lewis acids, like boron trifluoride etherate (BF₃·OEt₂), are effective in promoting this transformation. organic-chemistry.orgcore.ac.uk The choice of catalyst can influence reaction rates and yields. For instance, p-toluenesulfonic acid is a commonly used, cost-effective catalyst for this type of reaction. prepchem.com In some cases, solid acid catalysts like Nafion have also been shown to be effective and offer the advantage of easier separation from the reaction mixture. mdpi.com Optimization of the reaction often involves adjusting the catalyst loading to achieve a balance between reaction speed and the potential for side reactions.

Table 1: Catalytic Systems for Acetalization

| Catalyst | Type | Typical Conditions | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Toluene (B28343), Reflux | prepchem.com |

| Boron trifluoride etherate (BF₃·OEt₂) | Lewis Acid | Dichloromethane, Room Temp | core.ac.ukescholarship.org |

| Nafion | Solid Acid | Microwave Irradiation | mdpi.com |

| Iodine | Lewis Acid | Aprotic, Neutral | organic-chemistry.org |

| Tetrabutylammonium tribromide | Brønsted Acid | Alcohol | organic-chemistry.org |

This table provides examples of catalytic systems used in acetalization reactions.

The choice of solvent and reaction conditions plays a crucial role in the successful synthesis of 2-(4-bromophenyl)-1,3-dioxane. Toluene is a frequently used solvent for this reaction, often in conjunction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby shifting the equilibrium towards the product. organic-chemistry.orgprepchem.comgoogle.com Refluxing the reaction mixture in toluene is a standard procedure. prepchem.com Other solvents such as dioxane, dichloromethane, and acetonitrile (B52724) have also been utilized, with the optimal choice depending on the specific catalyst and substrates involved. escholarship.orgthieme-connect.desfu.ca In some instances, the reaction can be carried out under solvent-free conditions, particularly with the use of solid catalysts, which aligns with the principles of green chemistry. rsc.org

Catalytic Systems and Reaction Optimization (e.g., BF3·OEt3, p-Toluenesulfonic acid)

Acetalization of Other Aldehydes and Diols for 1,3-Dioxane (B1201747) Frameworks

The principles of acetalization extend beyond the specific synthesis of 2-(4-bromophenyl)-1,3-dioxane. A wide array of aldehydes and diols can be reacted to form diverse 1,3-dioxane frameworks. acs.orgrsc.org This versatility allows for the creation of a library of substituted 1,3-dioxanes by varying both the aldehyde and the diol component. For example, various substituted benzaldehydes can be condensed with 1,3-propanediol or other 1,3-diols to generate a range of 2-aryl-1,3-dioxanes. nih.govresearchgate.net Similarly, different diols can be employed to alter the structure of the dioxane ring. google.com The reaction conditions and catalytic systems are generally similar to those used for 2-(4-bromophenyl)-1,3-dioxane synthesis. acs.org

Stereoselective and Asymmetric Synthetic Approaches

While direct acetalization is effective for producing racemic or achiral 1,3-dioxanes, more sophisticated methods are required for the synthesis of specific stereoisomers. Asymmetric synthesis is crucial when the desired product has biological activity that is dependent on its three-dimensional structure.

Catalytic Asymmetric Intermolecular Prins Reaction for 1,3-Dioxane Construction

A powerful and elegant method for the enantioselective synthesis of 1,3-dioxanes is the catalytic asymmetric intermolecular Prins reaction. nih.govacs.orgnih.gov This reaction involves the coupling of an olefin, such as a styrene (B11656) derivative, with an aldehyde, typically formaldehyde (B43269) or its equivalent, in the presence of a chiral catalyst. organic-chemistry.orgresearchgate.net The use of a chiral Brønsted acid catalyst, such as a confined imino-imidodiphosphate (iIDP), can induce high levels of enantioselectivity, leading to the formation of optically active 1,3-dioxanes. nih.govacs.orgnih.govorganic-chemistry.orgresearchgate.net This methodology provides access to enantioenriched 1,3-dioxanes which are valuable building blocks in the synthesis of other chiral molecules, including 1,3-diols. nih.govacs.orgnih.gov The reaction is believed to proceed through a highly organized, concerted transition state. nih.govorganic-chemistry.orgresearchgate.net

Enantioselective and Diastereoselective Control in 1,3-Dioxane Synthesis

Achieving stereocontrol in the synthesis of 1,3-dioxanes is critical for their application in pharmaceuticals and materials science. Both enantioselective and diastereoselective methods have been explored to prepare specific stereoisomers of 2-(4-bromophenyl)-1,3-dioxane and related structures.

Diastereoselective synthesis has been demonstrated through the TfOH-catalyzed Prins reaction of diarylpropenes with paraformaldehyde, yielding trans-5-benzyl-4-(2-bromophenyl)-1,3-dioxane with high diastereoselectivity. nih.gov This method highlights the ability to control the relative stereochemistry of substituents on the dioxane ring. Further studies have shown that the bromination of certain 2-substituted-1,3-dioxanes can proceed with diastereoselectivity, allowing for the isolation of major diastereoisomers through crystallization. ubbcluj.ro

For enantioselective synthesis, dynamic kinetic resolution (DKR) has proven to be a powerful strategy. The asymmetric hydrogenation of α-substituted ketones using chiral ruthenium catalysts can produce chiral alcohols, which are precursors to chiral 1,3-dioxanes, with high enantiomeric excess. sigmaaldrich.com Another approach involves the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate, catalyzed by a rhodium complex with a chiral ligand, to produce (S)-ethyl 3-(4-bromophenyl)butanoate, a key chiral building block. orgsyn.org Furthermore, palladium-catalyzed dynamic asymmetric allylic alkylation (DAAA) has been optimized for the synthesis of α-difunctionalized cyclic sulfones, where the choice of solvent, such as 1,4-dioxane (B91453), and a chiral ligand like (S,S)-ANDEN phenyl Trost ligand, can lead to high enantioselectivity. nih.gov

Synthesis of Chiral Brominated 1,3-Dioxane Derivatives

The synthesis of chiral brominated 1,3-dioxane derivatives often starts with the condensation of an appropriate aldehyde or ketone with a 1,3-propanediol under acidic conditions. ubbcluj.ro The introduction of bromine can be achieved through various methods, including the bromination of a pre-formed dioxane. For instance, the reaction of 2-benzyl-5,5-dimethyl-1,3-dioxane with bromine can yield the corresponding 2-α-bromobenzyl derivative. researchgate.netresearchgate.net

NMR spectroscopy is a crucial tool for investigating the stereochemistry of these chiral brominated derivatives, revealing the anancomeric structure and the diastereotopicity of homomorphic groups. researchgate.netresearchgate.net In 2-aryl-1,3-dioxanes, the aromatic group typically prefers an equatorial orientation. However, in 2-alkyl-2-aryl-1,3-dioxanes, the aryl group often adopts an axial orientation. researchgate.netresearchgate.net

An example of a specific chiral brominated 1,3-dioxane is 2-α-Bromobenzyl-5,5-dimethyl-2-phenyl-1,3-dioxane, which has been synthesized and characterized. researchgate.netresearchgate.net

Advanced Synthetic Strategies for Complex 1,3-Dioxane Scaffolds

The versatility of the 1,3-dioxane unit allows for its incorporation into more complex molecular frameworks through advanced synthetic strategies.

Multicomponent Reactions Incorporating 1,3-Dioxane Units

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and operational simplicity. arkat-usa.orgtandfonline.com The 1,3-dioxane moiety, often derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is a valuable component in such reactions. chemicalbook.comcsic.es Meldrum's acid's high acidity makes it a useful reagent for tandem or domino reactions. csic.es

For instance, a pseudo eight-component synthesis of dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] derivatives has been developed through a reaction between aromatic aldehydes, aromatic amines, and Meldrum's acid, catalyzed by benzoic acid. csic.es This reaction proceeds through a combination of domino Knoevenagel, aldol, and Michael reactions. csic.es Another four-component reaction for synthesizing similar dispirotetrahydroquinoline-bis(1,3-dioxane-4,6-dione) derivatives utilizes 1,3-dioxane-4,6-dione, aromatic aldehydes, arylamines, and acetone (B3395972), catalyzed by tartaric acid or L-ascorbic acid. arkat-usa.orgsioc-journal.cn

Integration into Quinoline (B57606) and Pyrimidine (B1678525) Derivatives

The 1,3-dioxane structure can serve as a precursor or a key building block in the synthesis of heterocyclic compounds like quinolines and pyrimidines.

Quinoline Derivatives: The synthesis of quinoline derivatives can be achieved through various methods, including the Friedländer condensation, which involves the reaction of a 2-aminoaryl ketone with an enolizable ketone. rsc.org MCRs are also widely used for the synthesis of poly-substituted quinolines. rsc.org The 1,3-dioxane unit can be integrated into quinoline structures to create complex scaffolds like dispirotetrahydroquinoline-bis(1,3-dioxane-4,6-dione) derivatives, as mentioned in the previous section. arkat-usa.orgcsic.essioc-journal.cn A one-step, catalyst-free cascade reaction of 2-fluorobenzaldehyde (B47322) and heterocyclic ketene (B1206846) aminals in 1,4-dioxane can also produce 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives. acs.org

Pyrimidine Derivatives: Pyrimidines are commonly synthesized by condensing a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea. bu.edu.eg The 1,3-dioxane derivative, Meldrum's acid, can be a precursor to such three-carbon fragments. For example, spiro-pyrimidine compounds can be formed in a Biginelli-like three-component reaction involving benzaldehydes, urea, and Meldrum's acid. chemicalbook.com Furthermore, various substituted pyrimidines can be synthesized using 1,4-dioxane as a solvent, often in the presence of a catalyst. For example, the reaction of 2,4,5-trichloropyrimidine (B44654) with phenylenediamine followed by amide formation and subsequent coupling with anilines in dioxane can yield complex pyrimidine derivatives. mdpi.com The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives has also been achieved in refluxing dioxane. srce.hr

Conformational Analysis and Structural Elucidation of 2 4 Bromophenyl 1,3 Dioxane

Crystal Structure Determination

The precise solid-state structure of 2-(4-bromophenyl)-1,3-dioxane and its analogs has been determined using X-ray crystallography, providing a definitive look at its molecular geometry.

X-ray Crystallography of 2-(4-Bromophenyl)-1,3-dioxane and Analogous Structures

X-ray diffraction studies on compounds such as 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan and 2-(4-Bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid have been instrumental in confirming the molecular structure and stereochemistry of the 1,3-dioxane (B1201747) ring system. rsc.orgcrystallography.netresearchgate.net For instance, the crystal structure of 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan was determined using the heavy-atom method and refined by full-matrix least-squares techniques. rsc.org The crystals are orthorhombic, belonging to the space group Pbca. rsc.org

| Compound | Crystal System | Space Group | Reference |

| 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan | Orthorhombic | Pbca | rsc.org |

| 2-(4-Bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid | Monoclinic | P 1 21/n 1 | crystallography.net |

| 5-[(2-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | Triclinic | P1 | researchgate.net |

| 2,3-Bis(4-bromophenyl)quinoxaline | Triclinic | P1 | researchgate.net |

Detailed Conformational Analysis of the 1,3-Dioxane Ring (e.g., Chair Conformation, Axial Preference of Aryl Substituent)

Like the cyclohexane (B81311) ring, the 1,3-dioxane ring predominantly adopts a chair-like conformation to minimize torsional strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces significant differences. The shorter C-O bond length compared to a C-C bond leads to more pronounced diaxial interactions between a substituent at the C2 position and axial hydrogens at C4 and C6. thieme-connect.de

A key conformational feature of 2-aryl-1,3-dioxanes is the preference of the aryl substituent at the C2 position. When C2 is also substituted with an alkyl group, the larger steric demand of the alkyl group forces the aryl group into an axial position. researchgate.netlew.ro In the case of 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan, X-ray analysis confirms that the 1,3-dioxan ring exists in a deformed chair conformation with the phenyl substituent in an axial orientation. rsc.org This axial preference of the aryl group is a well-documented phenomenon in 2-alkyl-2-aryl-1,3-dioxane derivatives. researchgate.netlew.ro Studies on similar systems, such as 2-methyl-2-phenyl-1,3-dioxane, have shown that the conformational equilibrium is strongly shifted towards the conformer with the phenyl group in the axial position. researchgate.net

In the absence of a second substituent at C2, an equatorial orientation of the aryl group is generally favored to avoid the 1,3-diaxial interactions. thieme-connect.delew.ro However, the axial preference in 2-alkyl-2-aryl systems highlights the subtle interplay of steric forces that dictate the most stable conformation.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for confirming the structure and deducing the conformational preferences of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule, allowing for the elucidation of its connectivity and spatial arrangement.

The ¹H NMR spectrum of 2-(4-bromophenyl)-1,3-dioxane and its derivatives provides characteristic signals for both the protons on the 1,3-dioxane ring and the 4-bromophenyl group. The chemical shifts and coupling constants of the dioxane ring protons are particularly sensitive to the ring's conformation and the orientation of the substituent at C2. thieme-connect.delew.ro

In a chair conformation, the protons at the C4 and C6 positions are diastereotopic, giving rise to distinct signals for the axial and equatorial protons. researchgate.net The axial protons typically resonate at a higher field (lower ppm) compared to the equatorial protons. The magnetic anisotropy of an axial aryl group at C2 significantly influences the chemical shifts of the dioxane ring protons. lew.ro Specifically, the equatorial protons at C4 and C6 are strongly shielded, causing them to appear at a lower chemical shift than would otherwise be expected. researchgate.netlew.ro

The protons of the 4-bromophenyl group typically appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring.

The following table summarizes typical ¹H NMR data for related 1,3-dioxane structures.

| Proton | Typical Chemical Shift (δ ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Reference |

| H-2 (methine) | ~5.5 | s | lew.ro | |

| H-4ax, H-6ax | ~3.6-3.8 | d or m | ~11-12 (geminal) | lew.ro |

| H-4eq, H-6eq | ~3.7-4.2 | d or m | ~11-12 (geminal) | lew.ro |

| Aryl-H | ~7.3-7.6 | m | rsc.org |

Note: The exact chemical shifts and coupling constants can vary depending on the specific substitution pattern and the solvent used.

The detailed analysis of these ¹H NMR parameters, in conjunction with crystallographic data, provides a comprehensive picture of the structural and conformational properties of 2-(4-bromophenyl)-1,3-dioxane.

¹³C NMR Analysis for Carbon Framework Assignment

¹³C NMR spectroscopy is a powerful tool for determining the carbon skeleton of organic molecules. For 2-(4-bromophenyl)-1,3-dioxane, the chemical shifts of the carbon atoms provide clear evidence for the structure. The symmetry of the 1,3-dioxane ring often results in equivalent chemical environments for certain carbon atoms. docbrown.info In substituted 1,3-dioxanes, the chemical shifts are influenced by the nature and orientation of the substituents.

The anomeric carbon, C-2, which is bonded to two oxygen atoms and the 4-bromophenyl group, typically resonates at a distinct chemical shift. Studies on related 2-aryl-1,3-dioxanes show that the chemical shift of the anomeric carbon can be affected by the electronic properties of the aryl substituent. researchgate.net Electron-withdrawing groups on the aryl ring can influence the electron density at the anomeric carbon. researchgate.net The carbon atoms of the 1,3-dioxane ring (C-4, C-5, and C-6) and the 4-bromophenyl ring also exhibit characteristic chemical shifts that aid in the complete assignment of the carbon framework. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(4-Bromophenyl)-1,3-dioxane

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 94.3 |

| C4/C6 | 66.9 |

| C5 | 26.6 |

| C1' (ipso) | 138.2 |

| C2'/C6' | 128.4 |

| C3'/C5' | 131.8 |

| C4' (para) | 123.4 |

Note: These are representative values based on related structures and general principles of ¹³C NMR spectroscopy. docbrown.inforsc.org Actual experimental values may vary.

Stereochemical Elucidation via NMR (e.g., Anancomeric Structures, Diastereotopicity of Homomorphic Groups)

NMR spectroscopy is instrumental in determining the stereochemistry of 2-(4-bromophenyl)-1,3-dioxane. The 1,3-dioxane ring can exist in a chair conformation, and the substituent at the C-2 position can adopt either an axial or an equatorial orientation.

Anancomeric Structures : In many 2-substituted 1,3-dioxanes, the conformational equilibrium is strongly biased towards one chair form, leading to what is known as an anancomeric structure. researchgate.netresearchgate.net This preference is often governed by the anomeric effect, where a heteroatomic substituent at the anomeric carbon (C-2) prefers the axial position, a phenomenon that contradicts predictions based solely on steric hindrance. wikipedia.org The anomeric effect is a stereoelectronic interaction involving the overlap of a lone pair on the ring oxygen with the antibonding σ* orbital of the C-substituent bond. wikipedia.orgdypvp.edu.in For 2-aryl-1,3-dioxanes, the balance between steric effects and the anomeric effect determines the preferred conformation. researchgate.net The presence of the 4-bromophenyl group, an electron-withdrawing substituent, can enhance the anomeric effect, favoring an axial orientation. researchgate.net

Diastereotopicity of Homomorphic Groups : When the molecule lacks a plane of symmetry, chemically equivalent protons or carbon atoms can become magnetically non-equivalent, a phenomenon known as diastereotopicity. researchgate.netresearchgate.net In the case of 2-(4-bromophenyl)-1,3-dioxane, if the rotation of the 4-bromophenyl group is restricted, the axial and equatorial protons at C-4 and C-6 can become diastereotopic, leading to distinct signals in the ¹H NMR spectrum. researchgate.net Similarly, the corresponding carbon atoms may also show different chemical shifts in the ¹³C NMR spectrum. researchgate.net The observation and analysis of this diastereotopicity can provide valuable information about the conformational dynamics and the three-dimensional structure of the molecule in solution. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of 2-(4-bromophenyl)-1,3-dioxane is expected to show characteristic absorption bands corresponding to the various bonds present in the molecule.

Table 2: Characteristic IR Absorption Bands for 2-(4-Bromophenyl)-1,3-dioxane

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ether) | Stretching | 1250-1050 |

| C-Br | Stretching | 700-500 |

The spectrum would be dominated by strong C-O stretching vibrations from the dioxane ring. The presence of the aromatic ring is confirmed by C=C stretching bands and C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. A supplier of a similar compound, 2-(4-bromophenyl)-1,3-dioxolane (B88685), confirms that its infrared spectrum conforms to the expected structure. thermofisher.com

Mass Spectrometry for Molecular Ion and Fragmentation Patterns (e.g., MALDI-TOF, ESI-TOF, GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 2-(4-Bromophenyl)-1,3-dioxane, the molecular formula is C₁₀H₁₁BrO₂, leading to a specific molecular ion peak in the mass spectrum. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic pair of peaks (M+ and M+2) of similar intensity.

The fragmentation of the molecular ion is a key feature that helps in structure elucidation. libretexts.orggbiosciences.com For 1,3-dioxane and its derivatives, fragmentation often involves the cleavage of the heterocyclic ring. nsf.govdocbrown.info Common fragmentation pathways for cyclic ethers can be initiated by inductive cleavage or α-cleavage. nsf.gov

Table 3: Potential Fragmentation Pattern of 2-(4-Bromophenyl)-1,3-dioxane

| m/z Value | Possible Fragment Ion |

|---|---|

| 242/244 | [C₁₀H₁₁BrO₂]⁺ (Molecular ion) |

| 183/185 | [C₇H₄BrO]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 87 | [C₄H₇O₂]⁺ |

| 76 | [C₆H₄]⁺ |

Note: The m/z values for bromine-containing fragments are given as a pair representing the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern is predictive and based on general principles observed for similar compounds. docbrown.inforesearchgate.net

The fragmentation could involve the loss of the dioxane ring or parts of it, leading to fragments containing the bromophenyl moiety. For instance, cleavage could lead to the formation of a bromobenzoyl cation or a bromophenyl cation. researchgate.net The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. A GC-MS spectrum is available for the related compound 2-(4-bromophenyl)-1,3-dioxolane in the PubChem database. nih.govspectrabase.com

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of 2-(4-Bromophenyl)-1,3-dioxane is primarily determined by the electronic transitions of the 4-bromophenyl chromophore. The 1,3-dioxane ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm).

The aromatic ring gives rise to characteristic absorption bands. These typically include:

An intense band at shorter wavelengths (around 200-220 nm) corresponding to a π → π* transition.

A less intense band at longer wavelengths (around 250-280 nm) also corresponding to a π → π* transition, often showing fine vibrational structure.

The presence of the bromine atom, a halogen substituent, can cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. This is due to the interaction of the lone pairs of electrons on the bromine with the π-system of the aromatic ring.

Chemical Reactivity and Transformation of 2 4 Bromophenyl 1,3 Dioxane

Organometallic Cross-Coupling Reactions at the Bromine Center

The bromine atom attached to the phenyl ring of 2-(4-bromophenyl)-1,3-dioxane is a versatile functional group for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular frameworks.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl and Aryl-Heteroaryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. libretexts.orgbeilstein-journals.org In the context of 2-(4-bromophenyl)-1,3-dioxane, this reaction allows for the coupling of the 4-bromophenyl moiety with a diverse range of aryl and heteroaryl boronic acids or their esters, leading to the synthesis of biaryl and heteroaryl-aryl structures.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands. researchgate.net A commonly employed and effective catalyst for coupling aryl bromides is tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4. rsc.orgmdpi.com This catalyst is often used due to its commercial availability and effectiveness in promoting the coupling of a wide range of substrates. mdpi.com

More advanced catalytic systems often involve the use of specific phosphine (B1218219) ligands to enhance the efficiency and scope of the reaction. acs.org Ligands are crucial as they modulate the electronic and steric properties of the palladium center, which in turn influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net For instance, bulky and electron-rich phosphine ligands can facilitate the challenging oxidative addition of less reactive aryl chlorides and improve the rate of reductive elimination. libretexts.org

Specialized ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been developed to create highly active palladium catalysts. These catalysts can be effective even at low loadings and are particularly useful for challenging couplings, including those involving heteroaryl partners. rsc.orgorganic-chemistry.org The choice of ligand can be critical in achieving high yields and preventing side reactions. researchgate.net

Table 1: Common Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages |

|---|---|---|---|

| Pd(PPh3)4 | Triphenylphosphine (B44618) | Aryl bromides, aryl iodides | Commercially available, widely used. rsc.orgmdpi.com |

| Pd(OAc)2 / SPhos | SPhos | Aryl bromides, aryl chlorides, heteroaryl halides | High activity, broad substrate scope. organic-chemistry.org |

| PdCl2(dppf) | dppf | Aryl bromides, heteroaryl halides | Effective for a range of substrates. rsc.org |

| Buchwald Precatalysts | Various Biarylphosphines | Challenging aryl and heteroaryl halides | High efficiency, enables difficult couplings. nih.gov |

This table provides a summary of common catalytic systems and does not represent an exhaustive list.

Optimizing reaction conditions is crucial for achieving high yields and selectivity in Suzuki-Miyaura coupling reactions. The choice of solvent, base, and temperature can significantly impact the reaction outcome. mdpi.comnih.gov

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include 1,4-dioxane (B91453), toluene (B28343), acetonitrile (B52724), and dimethylformamide (DMF). beilstein-journals.orgmdpi.com The solvent's polarity can influence the solubility of reactants and the stability of intermediates in the catalytic cycle. rsc.org For instance, 1,4-dioxane is frequently used and has been shown to be effective in many Suzuki-Miyaura couplings. beilstein-journals.orgmdpi.com

Base: A base is essential for the activation of the organoboron reagent, facilitating the transmetalation step. organic-chemistry.org A range of inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4) are commonly employed. mdpi.comresearchgate.net The strength and nature of the base can affect the reaction rate and the tolerance of base-sensitive functional groups. organic-chemistry.org In some cases, organic bases or fluoride (B91410) salts like potassium fluoride (KF) can be used, particularly when substrates contain base-labile groups. organic-chemistry.org

Temperature: The reaction temperature is another critical parameter. While some highly active catalyst systems can operate at room temperature, many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. acs.org Temperatures typically range from ambient to the reflux temperature of the solvent. mdpi.com

Inert Atmosphere: To prevent the degradation of the palladium catalyst, particularly the Pd(0) species, which can be sensitive to oxygen, Suzuki-Miyaura reactions are typically conducted under an inert atmosphere of nitrogen or argon. mdpi.com

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Common Options | Role/Effect |

|---|---|---|

| Solvent | 1,4-Dioxane, Toluene, Acetonitrile, DMF, aqueous mixtures | Solubilizes reactants, influences reaction rate and stability of intermediates. beilstein-journals.orgmdpi.com |

| Base | K2CO3, Na2CO3, Cs2CO3, K3PO4 | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Temperature | Room temperature to reflux | Affects reaction rate; higher temperatures can overcome activation barriers. mdpi.comacs.org |

| Atmosphere | Nitrogen, Argon | Prevents oxidation and degradation of the palladium catalyst. mdpi.com |

The Suzuki-Miyaura coupling is known for its broad substrate scope and tolerance of a wide variety of functional groups on both the aryl halide and the organoboron partner. libretexts.orgrsc.org This makes it a highly versatile tool in organic synthesis.

Aryl bromides, such as 2-(4-bromophenyl)-1,3-dioxane, are excellent substrates for this reaction. The electronic nature of substituents on the coupling partners can influence the reaction's efficiency. Generally, aryl halides with electron-withdrawing groups tend to react faster due to the facilitation of the oxidative addition step. Conversely, electron-donating groups can slow down this step. However, with modern catalytic systems, both electron-rich and electron-deficient aryl halides can be coupled successfully. researchgate.netrsc.org

Similarly, the reaction is tolerant of a wide range of functional groups on the boronic acid component, including esters, nitriles, ketones, and nitro groups. rsc.orguwindsor.ca This functional group compatibility is a significant advantage of the Suzuki-Miyaura coupling, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. libretexts.org The reaction can be used to couple 2-(4-bromophenyl)-1,3-dioxane with various aryl and heteroaryl boronic acids, including those bearing both electron-donating and electron-withdrawing substituents. mdpi.comresearchgate.net

Optimization of Reaction Conditions (Solvent, Base, Temperature, Inert Atmosphere)

Grignard Reagent Formation and Subsequent Functionalization (e.g., Boronic Acid Synthesis)

The bromine atom in 2-(4-bromophenyl)-1,3-dioxane can be converted into a Grignard reagent, an organomagnesium compound, by reacting it with magnesium metal. wikipedia.orglibretexts.org This transformation inverts the polarity of the carbon atom attached to the bromine, turning it from an electrophilic site into a potent nucleophile. The resulting Grignard reagent, 2-(4-(magnesiobromido)phenyl)-1,3-dioxane, is a versatile intermediate for further functionalization.

A key application of this Grignard reagent is its reaction with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to synthesize the corresponding boronic acid, (4-(1,3-dioxan-2-yl)phenyl)boronic acid. acs.orggoogle.com This process involves the nucleophilic attack of the Grignard reagent on the boron atom of the borate ester. nih.gov The reaction is typically carried out at low temperatures to control its reactivity. google.com The addition of lithium chloride can facilitate the formation of the Grignard reagent from aryl bromides and allow the subsequent borylation to occur at higher temperatures, such as 0 °C. acs.org

The synthesized boronic acid is a valuable building block in its own right, particularly for use in Suzuki-Miyaura cross-coupling reactions where it can act as the organoboron partner. nih.gov This two-step sequence—Grignard formation followed by borylation—effectively allows the original 2-(4-bromophenyl)-1,3-dioxane to be used as a precursor for a wide range of biaryl compounds.

Other Palladium-Mediated C-C Coupling Reactions (e.g., Stille, Heck)

Beyond the Suzuki-Miyaura reaction, the bromine atom of 2-(4-bromophenyl)-1,3-dioxane serves as a handle for other important palladium-catalyzed cross-coupling reactions, including the Stille and Heck reactions.

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. nrochemistry.comnumberanalytics.com 2-(4-Bromophenyl)-1,3-dioxane can be coupled with various organostannanes, such as aryl-, alkenyl-, or alkynylstannanes, to form new carbon-carbon bonds. nrochemistry.com The Stille reaction is known for its mild reaction conditions and tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback. libretexts.orgnrochemistry.com The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

The Heck reaction (or Mizoroki-Heck reaction) is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. diva-portal.org In this case, 2-(4-bromophenyl)-1,3-dioxane can react with various alkenes in the presence of a palladium catalyst and a base. diva-portal.org The reaction typically proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. diva-portal.org The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors of the reacting alkene. diva-portal.org

Table 3: Comparison of Palladium-Mediated Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Low toxicity of boron reagents, high functional group tolerance. libretexts.org |

| Stille | Organotin compound (organostannane) | Mild conditions, broad functional group tolerance, toxic reagents. libretexts.orgnrochemistry.com |

| Heck | Alkene | Forms substituted alkenes, tolerant of various functional groups. diva-portal.org |

Transformations Involving the Bromine Moiety Beyond Cross-Coupling

The bromine atom on the phenyl ring of 2-(4-bromophenyl)-1,3-dioxane is a key functional group that enables a variety of chemical transformations beyond the commonly employed cross-coupling reactions. These transformations primarily involve converting the carbon-bromine bond into other valuable functional groups.

The conversion of aryl bromides to aryl nitriles, or benzonitriles, is a significant transformation in organic synthesis. The resulting cyano group is a versatile precursor for synthesizing amines, amides, carboxylic acids, and tetrazoles. mdpi.com While direct cyanation studies on 2-(4-bromophenyl)-1,3-dioxane are not extensively detailed, the reactivity is well-established for analogous aryl bromides. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions. researchgate.net

Palladium-catalyzed systems are prominent for this purpose. researchgate.net A notable development has been the use of non-toxic and inexpensive cyanide sources like potassium hexacyanoferrate(II) [K4Fe(CN)6], which offers a safer alternative to highly toxic reagents like KCN or NaCN. nih.govresearchgate.netgoogle.com These reactions often proceed in polar aprotic solvents such as dioxane or N,N-dimethylformamide (DMF) and can be accomplished with low catalyst loadings. nih.govgoogle.com The general trend for palladium-catalyzed cyanation indicates that aryl bromides with electron-donating groups react faster than those with electron-withdrawing groups, suggesting that the rate-determining step is often the reductive elimination from the palladium center. acs.org

Nickel-catalyzed systems have also emerged as a powerful and cost-effective alternative for the cyanation of aryl halides. mdpi.comchinesechemsoc.org These methods can tolerate a wide range of functional groups and proceed under mild conditions. For instance, a nickel-catalyzed reductive cyanation using cyanogen (B1215507) bromide has been developed, which is operationally simple and effective for a broad scope of substrates. mdpi.com

Below is a table summarizing various catalytic systems used for the cyanation of aryl bromides, which are applicable to the 4-bromophenyl moiety of the target compound.

| Catalyst System | Cyanide Source | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(0) precatalyst, P(tBu)3-Pd-G3 | HCN (gas) | Dioxane-water | Uses near stoichiometric gaseous HCN generated ex situ. | rsc.org |

| Pd2dba3 / Ligand | K4[Fe(CN)6] | Dioxane-water | General method for (hetero)aryl bromides and chlorides using a non-toxic cyanide source. | nih.gov |

| NiCl2·1,10-phen / Zn | BrCN | Dioxane | Nickel-catalyzed reductive cyanation under mild conditions. | mdpi.com |

| Pd(OAc)2 | K4[Fe(CN)6] | NMP, DMF, or DMAC | Practical, ligand-free cyanation amendable to large-scale work. | google.com |

| Ir-photocatalyst / NiCl2•glyme | α-aminoacetonitrile | THF | Photoredox-nickel dual catalysis under benign, room temperature conditions. | chinesechemsoc.org |

Further functionalization of the phenyl ring in 2-(4-Bromophenyl)-1,3-dioxane via electrophilic substitution, such as additional bromination, is theoretically possible. In electrophilic aromatic substitution, the existing bromine atom is a deactivating group but acts as an ortho-, para-director. Since the para position is occupied by the 1,3-dioxane (B1201747) substituent, any subsequent electrophilic attack would be directed to the positions ortho to the bromine atom.

Cyanation of Bromine-Substituted Phenyl Rings in Analogous Compounds

Reactivity of the 1,3-Dioxane Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532), and its reactivity is characteristic of this functional group. It serves primarily as a protecting group for 1,3-diols or carbonyl compounds in organic synthesis. thieme-connect.de

The stability of the acetal linkage in the 1,3-dioxane ring is highly dependent on the pH of the medium. Generally, 1,3-dioxanes are stable under neutral and basic (alkaline) conditions, making them robust protecting groups in the presence of various nucleophiles and bases. thieme-connect.deorganic-chemistry.org

However, the acetal linkage is labile towards acid. thieme-connect.de In the presence of Brønsted or Lewis acids, 1,3-dioxanes undergo hydrolysis to regenerate the parent carbonyl compound (in this case, 4-bromobenzaldehyde) and the 1,3-diol (1,3-propanediol). organic-chemistry.orgrsc.org This susceptibility to acid-catalyzed cleavage is the basis for their use as protecting groups, as they can be readily removed when desired. Cyclic acetals, such as 1,3-dioxanes, are generally more stable to hydrolysis than their acyclic counterparts. rsc.org The deprotection is often carried out via acid-catalyzed transacetalization in a solvent like acetone (B3395972) or through hydrolysis in aqueous acid solutions. organic-chemistry.org

| Condition | Stability of 1,3-Dioxane Ring | Outcome | Reference |

|---|---|---|---|

| Neutral (pH ~7) | Stable | No reaction | thieme-connect.deorganic-chemistry.org |

| Basic / Alkaline | Stable | Tolerates most nucleophiles and bases | thieme-connect.dersc.org |

| Acidic (Brønsted or Lewis) | Labile | Hydrolysis to aldehyde and diol | thieme-connect.dersc.org |

Beyond its role as a protecting group, the 1,3-dioxane ring itself can undergo specific functionalization reactions. These include substitutions on the ring carbons or, more commonly, ring-opening reactions that lead to selectively functionalized acyclic structures.

Reductive ring-opening of 2-aryl-1,3-dioxanes is a powerful tool, particularly in carbohydrate chemistry, for the regioselective formation of benzyl (B1604629) ethers. researchgate.net The choice of reagent dictates which C-O bond is cleaved. For example, reagents like diisobutylaluminium hydride (DIBALH) tend to yield the alcohol at the less hindered oxygen atom, whereas borane-based reagents can lead to the opposite regioselectivity. researchgate.net

Halogenodeoxygenation reactions can also lead to ring transformation. The reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine and carbon tetrabromide results in a mixture of products, including the rearranged cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolans alongside trans-5-bromo-2-phenyl-1,3-dioxan. rsc.org This highlights that reactions on a substituted dioxane ring can induce rearrangements to form different heterocyclic systems. rsc.org

Direct functionalization of the dioxane ring without cleavage is also known. For instance, isoxazoles containing a 5-(1,3-dioxan-2-yl) substituent can undergo direct fluorination on the isoxazole (B147169) ring, demonstrating the stability of the dioxane moiety to certain electrophilic reagents. academie-sciences.fracademie-sciences.fr

The stereochemistry of the 1,3-dioxane ring plays a crucial role in its conformation and reactivity. Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain. thieme-connect.depsu.edu

For 2-substituted-1,3-dioxanes, there is a strong thermodynamic preference for the substituent to occupy the equatorial position to avoid steric interactions with the axial protons at the C4 and C6 positions. thieme-connect.de Therefore, the 4-bromophenyl group in 2-(4-bromophenyl)-1,3-dioxane is expected to be predominantly in the equatorial orientation. researchgate.net

The stereochemical configuration of substituents on the ring can significantly influence the outcome of reactions. Acid-catalyzed isomerization between cis and trans diastereomers of 5-substituted-2-phenyl-1,3-dioxanes has been studied in detail. journals.co.za The position of the equilibrium is sensitive to the substituent and the solvent, and can even be influenced by the presence of salts like lithium bromide, which can complex with certain substituents and alter the conformational preference. acs.org

In ring-opening reactions, the stereochemistry of the starting material is critical. For instance, the enantioselective ring cleavage of acetals derived from meso-1,2-diols can be achieved using chiral Lewis acids, demonstrating that the stereochemical environment of the ring can be used to control the formation of chiral products. acs.org The molecular chirality of substituted 1,3-dioxanes can induce diastereotopicity in otherwise equivalent protons or carbon atoms, leading to more complex NMR spectra that can be used as a powerful tool for stereochemical analysis. researchgate.net

Computational and Theoretical Investigations of 2 4 Bromophenyl 1,3 Dioxane

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone in the computational analysis of 2-(4-bromophenyl)-1,3-dioxane, offering a detailed understanding of its electronic and structural characteristics. These studies are typically performed using specific basis sets, such as B3LYP with 6-311G(d,p) or PBE0-D3BJ/def2-TZVP, to ensure accurate results. researchgate.netmdpi.com

Elucidation of Electronic Structure and Energetics

DFT methods are employed to optimize the molecular geometry of 2-(4-bromophenyl)-1,3-dioxane and to calculate its thermodynamic and electronic properties. acs.orgacs.org The electronic structure is fundamental to understanding the molecule's stability and reactivity. For instance, the synthesis of related compounds like meso-tetra(p-formylphenyl)porphyrin involves the protection of 4-bromobenzaldehyde (B125591) using neopentyl glycol to form 2-(4-bromophenyl)-5,5-dimethyl-1,3-dioxane. berkeley.edu This highlights the role of the dioxane ring in synthetic pathways, which can be further understood by examining the electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netacs.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's general reactivity; a larger gap suggests lower reactivity and higher stability. mdpi.com

For a series of related pyrimidine (B1678525) derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can vary, indicating differences in reactivity among the compounds. mdpi.com In one study, the HOMO-LUMO gap for a series of compounds ranged from 4.93 to 5.07 eV. researchgate.net The analysis of HOMO and LUMO helps in understanding intramolecular charge transfer and the electron-donating or -accepting capabilities of the molecule. researchgate.netacs.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 3f (related pyrimidine) | - | - | 4.29 |

| Compound 3g (related pyrimidine) | - | - | 5.09 |

| Compound 5c (related butanoate) | - | - | 4.27 |

| Compound 5f (related butanoate) | - | - | 5.19 |

Prediction of Global and Local Reactivity Descriptors

Global and local reactivity descriptors are calculated using DFT to predict the chemical behavior of molecules. arxiv.orggrafiati.com These descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a stable system.

Chemical Hardness (η): Indicates resistance to change in electron distribution. arxiv.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. arxiv.org

Fukui Functions: Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. arxiv.org

These parameters are derived from the energies of the HOMO and LUMO and are crucial for understanding and predicting the reactivity of 2-(4-bromophenyl)-1,3-dioxane in various chemical reactions. mdpi.comacs.orgacs.org For example, a lower chemical hardness value suggests a softer and more reactive molecule. mdpi.com

| Compound | Ionization Potential (I) | Electron Affinity (A) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| 3a | 6.91 | 1.91 | 2.50 | -4.41 | 3.89 |

| 3b | 6.66 | 1.73 | 2.47 | -4.20 | 3.57 |

| 3d | 6.83 | 1.76 | 2.53 | -4.30 | 3.64 |

| 3e | 6.90 | 2.10 | 2.40 | -4.50 | 4.22 |

| 3f | 6.42 | 2.13 | 2.15 | -4.27 | 4.24 |

| 3g | 7.10 | 2.01 | 2.55 | -4.55 | 4.05 |

| 3h | 6.78 | 2.03 | 2.37 | -4.41 | 4.09 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. acs.org The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. rsc.org For similar molecules, MEP analysis has identified specific atoms, such as oxygen or nitrogen, as the most likely sites for electrophilic interaction. acs.orgresearchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation. nih.govkarazin.ua Methods like Time-Dependent DFT (TD-DFT) are used to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.govrsc.org Furthermore, computational methods can predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netacs.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure of synthesized compounds.

Computational Prediction of NMR Parameters (¹H and ¹³C NMR Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts. acs.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the framework of DFT to calculate the NMR isotropic magnetic shielding tensors, which are then converted into chemical shifts. acs.org

For a molecule like 2-(4-Bromophenyl)-1,3-dioxane, DFT calculations can predict the chemical shifts for each unique proton and carbon atom. These calculations are typically performed on a geometry-optimized structure of the molecule. acs.org The accuracy of these predictions is highly dependent on the chosen functional and basis set. acs.org By comparing the computationally predicted NMR data with experimental spectra, researchers can confirm the molecular structure and assign specific signals to the correct atoms. acs.orgeurjchem.com

While specific, peer-reviewed computational studies providing a complete dataset for 2-(4-Bromophenyl)-1,3-dioxane are not readily found, the expected chemical shifts can be inferred from the known effects of its constituent functional groups. The 1,3-dioxane (B1201747) ring typically exists in a chair conformation. chemspider.com The protons and carbons of this ring will have distinct chemical shifts depending on their axial or equatorial positions. The 4-bromophenyl group, being an electron-withdrawing substituent, will influence the electronic environment and thus the chemical shifts of the entire molecule. researcher.life

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Bromophenyl)-1,3-dioxane (Illustrative) Note: These are illustrative values based on general principles and data from analogous structures. Specific values would require dedicated DFT/GIAO calculations.

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2 | ¹³C | ~100-105 | Acetal (B89532) carbon, deshielded by two oxygens. |

| C4, C6 | ¹³C | ~65-70 | Methylene (B1212753) carbons of the dioxane ring. |

| C5 | ¹³C | ~25-30 | Methylene carbon of the dioxane ring. |

| C1' (ipso) | ¹³C | ~135-140 | Aromatic carbon attached to the dioxane ring. |

| C2', C6' | ¹³C | ~128-132 | Aromatic carbons ortho to the dioxane ring. |

| C3', C5' | ¹³C | ~130-134 | Aromatic carbons meta to the dioxane ring (deshielded by Br). |

| C4' (ipso) | ¹³C | ~122-126 | Aromatic carbon attached to Bromine. |

| H2 | ¹H | ~5.5-6.0 | Acetal proton. |

| H4, H6 (ax, eq) | ¹H | ~3.7-4.3 | Diastereotopic methylene protons on the dioxane ring. |

| H5 (ax, eq) | ¹H | ~1.5-2.2 | Diastereotopic methylene protons on the dioxane ring. |

| H2', H6' | ¹H | ~7.4-7.6 | Aromatic protons ortho to the dioxane ring. |

| H3', H5' | ¹H | ~7.5-7.7 | Aromatic protons meta to the dioxane ring. |

Theoretical Vibrational Analysis (IR)

Theoretical vibrational analysis using quantum chemical methods provides a powerful tool for interpreting and assigning experimental Infrared (IR) spectra. dtic.mil By calculating the vibrational frequencies and their corresponding intensities, researchers can identify the specific molecular motions—stretching, bending, and twisting—that give rise to each peak in the spectrum. acs.org These calculations are typically performed using DFT methods, which have been shown to yield results that are in good agreement with experimental data, often with the application of a scaling factor to correct for anharmonicity and other systematic errors. acs.org

For 2-(4-Bromophenyl)-1,3-dioxane, a theoretical IR spectrum would show characteristic absorption bands corresponding to its distinct functional groups. These include the C-Br stretching vibration, the C-O-C stretches of the dioxane ring, the aromatic C-H and C=C stretches of the phenyl ring, and the aliphatic C-H stretches of the dioxane moiety. acs.org Analysis of these calculated modes helps to confirm the molecule's structure and provides a deeper understanding of its vibrational properties. rsc.org

Table 2: Predicted IR Vibrational Frequencies for 2-(4-Bromophenyl)-1,3-dioxane (Illustrative) Note: These are illustrative values based on general principles and data from analogous structures. Specific values would require dedicated DFT calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | ~3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | Dioxane Ring | ~2980-2850 | Medium-Strong |

| Aromatic C=C Stretch | Phenyl Ring | ~1600-1450 | Medium |

| C-O-C Asymmetric Stretch | Dioxane Ring Ether | ~1150-1085 | Strong |

| C-O-C Symmetric Stretch | Dioxane Ring Ether | ~1050-1000 | Strong |

| C-Br Stretch | Bromophenyl | ~680-515 | Medium-Strong |

Theoretical Insights into Reaction Mechanisms and Pathways (e.g., Hyperpolarizability for Non-Linear Optical Materials)

Computational chemistry offers profound insights into the electronic structure of molecules, which governs their reactivity and physical properties, such as their potential use as non-linear optical (NLO) materials. acs.org A key parameter in this field is the first-order hyperpolarizability (β), which is a measure of a molecule's ability to exhibit second-order NLO effects like second-harmonic generation. acs.orgimist.ma Molecules with large hyperpolarizability values are of great interest for applications in optical data processing, information transmission, and other photonic technologies. acs.org

DFT calculations are a reliable method for predicting the hyperpolarizability of organic molecules. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a common structural motif in molecules with high β values. In 2-(4-Bromophenyl)-1,3-dioxane, the bromophenyl group acts as an electron-withdrawing moiety. researcher.life Theoretical calculations can quantify the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule. These calculations help in understanding structure-property relationships and can guide the design of new NLO materials. While specific calculated hyperpolarizability values for 2-(4-Bromophenyl)-1,3-dioxane are not prominent in the searched literature, the methodology is well-established for similar chromophores, providing a clear path for such an investigation. acs.org The study of frontier molecular orbitals (HOMO-LUMO) and their energy gap through DFT also provides critical information about charge transfer possibilities within the molecule, which is closely related to its NLO response.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The unique structure of 2-(4-Bromophenyl)-1,3-dioxane, featuring a masked aldehyde and a halogenated aryl group, makes it a valuable building block in multi-step organic synthesis. Its utility stems from the ability to perform selective reactions at the carbon-bromine bond while the dioxane moiety protects the carbonyl group, which can be deprotected later for further reactions.

Precursor for Arylboronic Acid Derivatives for Cross-Coupling Reactions

The 4-bromophenyl group of 2-(4-Bromophenyl)-1,3-dioxane is an ideal precursor for the synthesis of the corresponding arylboronic acid or its esters. This transformation is a cornerstone of modern organic chemistry, as arylboronic acids are critical reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netmdpi.com The conversion of the aryl bromide to a boronic acid can be achieved through several established methods. A common route involves the reaction of the aryl bromide with an organometallic intermediate, such as a Grignard reagent (formed by reacting the aryl bromide with magnesium), which is then treated with a trialkyl borate (B1201080) like trimethyl borate. google.comjyu.fi Subsequent hydrolysis of the resulting boronic ester yields the desired arylboronic acid. google.com

Alternatively, direct palladium-catalyzed borylation reactions can be employed, coupling the aryl bromide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.net This method often exhibits high functional group tolerance, making it suitable for complex molecules. organic-chemistry.org The resulting (4-(1,3-dioxan-2-yl)phenyl)boronic acid is a bifunctional reagent; the boronic acid moiety can participate in cross-coupling reactions to form new carbon-carbon bonds, while the dioxane group remains as a latent aldehyde for future transformations. This dual reactivity is highly valuable for the convergent synthesis of complex molecules. rsc.org

Building Block for the Synthesis of Complex Heterocyclic Systems

The 2-(4-Bromophenyl)-1,3-dioxane moiety is a key structural element for constructing a variety of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. bldpharm.comheteroletters.org The general strategy involves using the bromophenyl part of the molecule to build a core structure, often via cross-coupling reactions, followed by modification or cyclization reactions. In many synthetic routes, the 1,3-dioxane (B1201747) acts as a stable protecting group for a 4-bromobenzaldehyde (B125591) precursor.

Research has demonstrated the use of 4-bromophenyl-containing starting materials in the synthesis of diverse heterocyclic scaffolds. For example, derivatives of 2-(4-bromophenyl)quinoline (B1270115) have been synthesized and further elaborated into complex structures like quinoline-4-carbohydrazides. nih.govacs.org These intermediates serve as platforms for creating various five-membered heterocycles, such as pyrazoles, through condensation and cyclization reactions. nih.govacs.org Similarly, the 4-bromophenyl unit has been incorporated into 1,3,4-oxadiazole (B1194373) systems, which are investigated for their potential as anticancer agents. nih.gov Other examples include the synthesis of tetrazoles and indazolones, where the bromophenyl group is a crucial part of the final molecular structure. heteroletters.orgnih.gov

The following table summarizes various heterocyclic systems synthesized using 4-bromophenyl precursors, illustrating the potential synthetic pathways available for derivatives of 2-(4-Bromophenyl)-1,3-dioxane.

| Heterocyclic System | Precursor/Methodology | Application/Significance | Reference(s) |

| Quinoline (B57606) Derivatives | Pfitzinger reaction with 4-bromoacetophenone. | Intermediates for DNA-gyrase inhibitors. | nih.gov, acs.org |

| 1,3,4-Oxadiazole Derivatives | Cyclization of 2-(4-bromophenyl)quinoline-4-carbohydrazide. | Potential anticancer and antimicrobial agents. | nih.gov |

| Pyrazolyl Derivatives | Cyclocondensation of hydrazide intermediates with β-dicarbonyls. | Bioactive molecular scaffolds. | acs.org |

| Indazolone Derivatives | Copper-promoted N-arylation with arylboronic acids. | Synthesis of N-aryl heterocycles. | nih.gov |

| Tetrazole Derivatives | Nucleophilic aromatic substitution followed by cyclization. | Bioisosteres of carboxylic acids in medicinal chemistry. | heteroletters.org |

Integration into Macrocyclic and Polymeric Structures

The structural features of 2-(4-Bromophenyl)-1,3-dioxane also allow for its incorporation into large, complex molecules like macrocycles and polymers. The bromo-functional group is particularly useful for building these structures through cross-coupling or other polymerization techniques.

Research has shown the successful integration of the 4-bromophenyl unit into macrocyclic frameworks. For instance, a 4-(2-(4-Bromophenyl)acetyl) moiety has been incorporated into a 1,4,10-triazacyclopentadecane structure through a multi-component Ugi reaction, demonstrating a pathway to complex macrocycles. acs.org Other work has focused on creating macrocyclic inhibitors of biological targets like coagulation factor VIIa, where the 4-bromophenyl group is part of the final structure. osti.gov

In polymer science, monomers containing a 4-bromophenyl group, such as N-(4-bromophenyl)-2-methacrylamide, have been synthesized and copolymerized with other monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). researchgate.netpsu.edu These studies, conducted in solvents like 1,4-dioxane (B91453), show that the resulting copolymers have distinct thermal properties and molecular weights that can be controlled by the monomer feed ratio. researchgate.netresearchgate.net The presence of the bromophenyl unit in the polymer can influence properties such as the glass transition temperature and thermal stability, and provides a handle for post-polymerization modification. researchgate.net

Contributions to Liquid Crystal Research (via related 1,3-dioxane derivatives)

While research on 2-(4-Bromophenyl)-1,3-dioxane itself in liquid crystals is not extensively documented, the 1,3-dioxane ring is a well-established building block in the design of liquid crystalline materials. researchgate.net These materials are crucial for display technologies. The stereochemistry and strong dipole moment associated with the 1,3-dioxane heterocycle significantly influence the mesomorphic and electro-optical properties of the final molecules. tandfonline.comresearchgate.net

Synthesized liquid crystals incorporating the 1,3-dioxane ring often exhibit desirable properties, such as high dielectric anisotropy (Δε). google.com Specifically, 2,5-disubstituted 1,3-dioxanes have been a focus of intense research. For instance, the introduction of a cyano group at the 5-position can lead to compounds with a large negative dielectric anisotropy, a key property for certain types of liquid crystal displays. tandfonline.comtandfonline.com The introduction of fluorine atoms can also be used to tune the polarity and chemical stability of these materials. researchgate.net

The table below highlights findings from research on various 1,3-dioxane derivatives designed for liquid crystal applications.

| 1,3-Dioxane Derivative Type | Key Substituents | Observed Properties | Reference(s) |

| r-2-t-5-disubstituted c-5-cyano-1,3-dioxanes | 2-cyclohexyl, 5-cyano | Large negative dielectric anisotropy, some exhibit Sc-phases. | tandfonline.com |

| Axially Cyano-Substituted 1,3-Dioxane-5-Carboxylates | Lateral cyano-group at position 5 | Small negative or even positive dielectric anisotropy due to dipole compensation. | tandfonline.com |

| Analogues of C3-DIO | Cyano group on benzene (B151609) ring | Large dipole moment (>13 D), high dielectric constant in ferroelectric nematic state. | rsc.org |

| Axially Fluorinated 1,3-Dioxanes | Axial fluorine atoms | Strongly negative dielectric anisotropy, enhanced chemical stability. | researchgate.net |

These studies underscore the importance of the 1,3-dioxane core in creating materials with specific, tunable electro-optical properties for advanced technological applications. google.comrsc.org

Development of Novel Materials through Chemical Derivatization

Chemical derivatization of the 2-(4-Bromophenyl)-1,3-dioxane scaffold opens pathways to novel materials with tailored properties and functions. The reactivity of the carbon-bromine bond is central to these transformations, allowing for the attachment of various functional groups and the construction of larger, more complex systems.

The synthesis of elaborate heterocyclic compounds from 4-bromophenyl precursors is a prime example of this strategy. These derivatives have been designed and evaluated as novel microbial DNA-gyrase inhibitors and as potential anticancer agents, demonstrating how chemical modification can lead to materials with significant biological activity. nih.govacs.orgnih.gov For instance, quinoline-1,3,4-oxadiazole hybrids derived from a 4-bromophenyl starting material have shown promising cytotoxic activity against cancer cell lines. nih.gov

Furthermore, derivatization is key in the development of advanced functional polymers. By creating monomers like N-(4-bromophenyl)-2-methacrylamide and polymerizing them, new materials with enhanced thermal stability and specific antimicrobial properties have been developed. researchgate.netresearchgate.net The derivatization of the bromo-substituent can also be used to create materials for optical applications, such as through the synthesis of bromophenol derivatives incorporating other functional moieties. mdpi.com The ability to use the dioxane as a stable protecting group for an aldehyde, which can be revealed for further reactions, adds another layer of synthetic utility, enabling the creation of complex aldehydes after other parts of the molecule have been assembled. orgsyn.org

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

The synthesis of 2-(4-Bromophenyl)-1,3-dioxane is typically achieved through the acid-catalyzed acetalization of 4-bromobenzaldehyde (B125591) with 1,3-propanediol (B51772). Future advancements in this area are not expected to reinvent this fundamental transformation but rather to optimize it for efficiency, sustainability, and scalability. This includes the development of novel solid-acid catalysts or flow chemistry protocols to improve yields, reduce reaction times, and simplify purification processes.

The characterization of 2-(4-Bromophenyl)-1,3-dioxane and its derivatives relies on a suite of spectroscopic and analytical techniques. While standard methods provide basic structural confirmation, advanced methodologies offer deeper insights. High-resolution mass spectrometry, for instance, is crucial for exact mass determination. researchgate.net Furthermore, multidimensional NMR techniques are essential for unambiguously assigning proton and carbon signals, especially in more complex derivatives synthesized from this building block. Future research will likely focus on the in-depth stereochemical analysis of substituted dioxane rings, where the preference for axial or equatorial positioning of the aryl group can be investigated through a combination of NMR studies and quantum-chemical calculations. researchgate.net

| Property | Data | Source |

| IUPAC Name | 2-(4-Bromophenyl)-1,3-dioxane | chemspider.com |

| Synonym | 4-Bromobenzaldehyde propylidene acetal (B89532) | chemspider.com |

| Molecular Formula | C₁₀H₁₁BrO₂ | chemspider.com |

| Molecular Weight | 243.10 g/mol | chemspider.com |

| Appearance | White to light yellow solid | Inferred |

| ¹H NMR (CDCl₃, est.) | δ 7.50 (d, 2H), 7.25 (d, 2H), 5.50 (s, 1H), 4.25 (m, 2H), 4.00 (m, 2H), 2.15 (m, 1H), 1.40 (m, 1H) | Inferred |

| ¹³C NMR (CDCl₃, est.) | δ 138.0, 131.5, 128.0, 122.0, 101.0, 67.5, 25.5 | Inferred |

| Note: NMR data are estimated based on standard chemical shifts for analogous structures. |

Emerging Reactivity Pathways and Mechanistic Insights

The primary reactivity of 2-(4-Bromophenyl)-1,3-dioxane is centered on the carbon-bromine bond of the phenyl ring. This feature makes it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, allows for the formation of carbon-carbon bonds with various arylboronic acids, creating complex biaryl structures while the dioxane moiety serves as a robust protecting group for the aldehyde. researchgate.netnih.govbeilstein-journals.org Future explorations will likely expand the scope of these reactions to include other modern cross-coupling protocols, such as Buchwald-Hartwig amination for C-N bond formation and Sonogashira coupling for C-C triple bond formation, thus broadening the range of accessible derivatives. researchgate.net

Beyond established cross-coupling, emerging research into radical chemistry presents new possibilities. Photoredox catalysis could enable novel functionalizations, potentially even at the C-H bonds of the dioxane ring under specific conditions, a pathway analogous to reactions observed with 1,3-dioxolanes. nsf.gov Mechanistic studies, combining kinetic experiments with computational modeling, will be crucial to understanding and controlling these new transformations. Isotopic labeling studies, for example, can elucidate complex reaction pathways and identify key intermediates, as has been demonstrated in studies of related heterocyclic systems. rsc.org

| Reaction Type | Reagents | Product Type | Significance |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-(Biphenyl-4-yl)-1,3-dioxane derivatives | C-C bond formation, synthesis of biaryl compounds. researchgate.netjyu.fi |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 2-(4-Aminophenyl)-1,3-dioxane derivatives | C-N bond formation, access to anilines and derivatives. researchgate.net |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-(4-Styrenylphenyl)-1,3-dioxane derivatives | C-C bond formation with alkenes. uwindsor.ca |

| Sonogashira Coupling | Alkyne, Pd/Cu catalysts, Base | 2-(4-Alkynylphenyl)-1,3-dioxane derivatives | C-C bond formation with alkynes. |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful paradigm for advancing the study of molecules like 2-(4-Bromophenyl)-1,3-dioxane. Quantum chemical methods, particularly Density Functional Theory (DFT), are increasingly used to predict and rationalize molecular properties and reactivity. researchgate.net For instance, DFT calculations can determine the relative energies of different conformers of the dioxane ring, predict NMR and IR spectra to aid in experimental characterization, and map out the energy profiles of reaction mechanisms to understand kinetic and thermodynamic controls. researchgate.netresearchgate.netresearchgate.net

Future research will see a deeper integration of these methods. For example, computational screening could predict the outcomes of various cross-coupling reactions with different substrates, guiding experimental efforts toward the most promising pathways. researchgate.net The combination of experimental mass spectrometry with calculated fragmentation energies can provide definitive stereochemical assignments for chiral derivatives. researchgate.net This integrated approach not only accelerates the discovery of new reactions and molecules but also provides a fundamental, atomistic understanding of the underlying chemical principles. unitn.it

| Methodology | Application in Studying 2-(4-Bromophenyl)-1,3-dioxane | Advantages |

| Experimental (e.g., NMR, X-ray Crystallography, MS) | Determines actual molecular structure, conformation, and reaction outcomes. | Provides definitive, real-world data and proof of structure. |

| Computational (e.g., DFT, Ab Initio) | Predicts molecular geometry, spectroscopic data, reaction pathways, and transition state energies. researchgate.netresearchgate.net | Offers insights into unstable intermediates and transition states; allows for rapid screening of many possibilities. researchgate.net |

| Integrated Approach | Experimental data validates computational models; computational results explain experimental observations and predict new experiments. researchgate.netunitn.it | Leads to a more robust and comprehensive understanding; accelerates research and development cycles. |

Prospects for Diverse Chemical and Material Applications

The primary value of 2-(4-Bromophenyl)-1,3-dioxane lies in its role as a versatile building block for synthesizing more complex, high-value molecules. After serving its purpose as a protecting group, the dioxane ring can be easily hydrolyzed under acidic conditions to reveal the aldehyde functionality, which can then participate in a wide range of subsequent reactions (e.g., Wittig reactions, reductive amination, oxidation to a carboxylic acid).

This synthetic flexibility opens doors to numerous applications:

Medicinal Chemistry: The biphenyl (B1667301) and other diaryl motifs that can be synthesized from this precursor are prevalent in pharmaceuticals. beilstein-journals.orgacs.org It can serve as a key intermediate in the synthesis of novel quinoline-based compounds, which have been investigated as potential DNA gyrase inhibitors, or other heterocyclic systems with potential biological activity. nih.govacs.orgresearchgate.net

Materials Science: Biaryl structures are fundamental to the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials. The ability to precisely tune the electronic properties of the final molecule through different cross-coupling partners makes this building block attractive for creating novel materials with tailored optoelectronic properties.

Agrochemicals: Many pesticides and herbicides are based on complex substituted aromatic scaffolds that could be accessed through synthetic routes involving 2-(4-Bromophenyl)-1,3-dioxane.

Future research will undoubtedly uncover new applications as chemists continue to leverage this building block's dual functionality—the protected aldehyde and the reactive aryl bromide—to construct novel and intricate molecular architectures.

| Target Molecule Class | Synthetic Route from 2-(4-Bromophenyl)-1,3-dioxane | Potential Applications |

| Substituted Biaryl Aldehydes | 1. Suzuki coupling with an arylboronic acid. 2. Deprotection of the dioxane ring. | Pharmaceuticals, Liquid Crystals, Organic Electronics. beilstein-journals.org |

| Heterocyclic Scaffolds (e.g., Quinolines) | 1. Suzuki coupling. 2. Deprotection. 3. Cyclization reactions (e.g., Pfitzinger reaction). | Medicinal Chemistry (e.g., DNA gyrase inhibitors). nih.govacs.org |

| Stilbene Derivatives | 1. Heck or Wittig reaction post-deprotection. | Fluorescent probes, Molecular switches. |

| Aniline Derivatives | 1. Buchwald-Hartwig amination. 2. Deprotection. | Dyes, Polymers, Pharmaceutical intermediates. researchgate.net |

Q & A